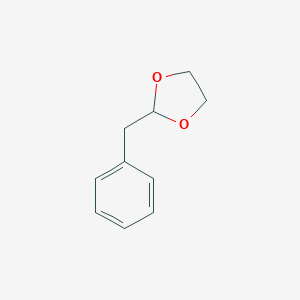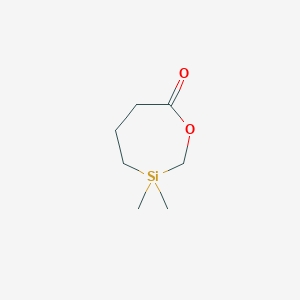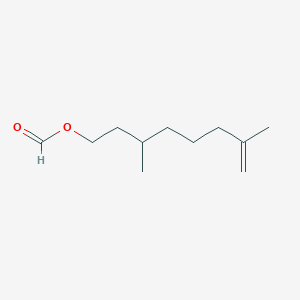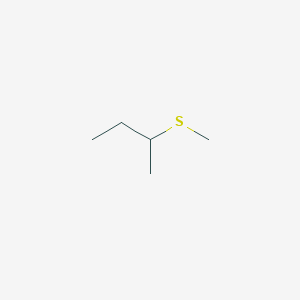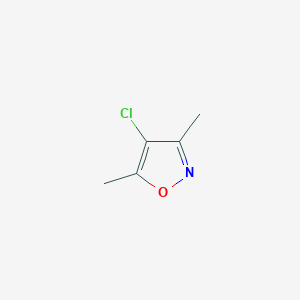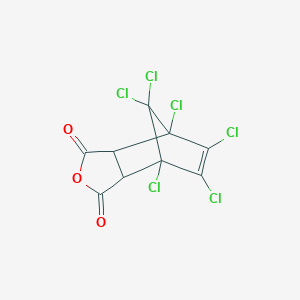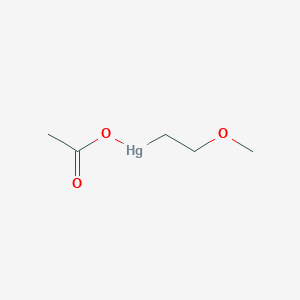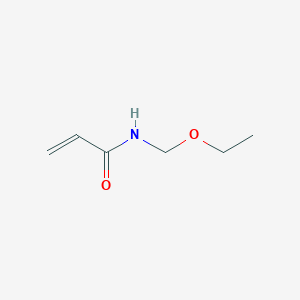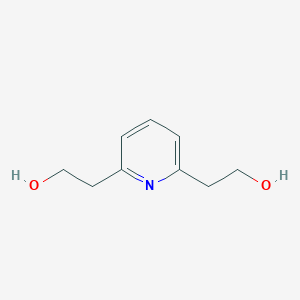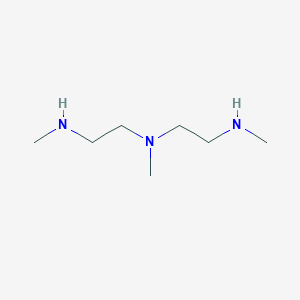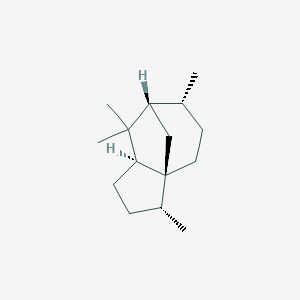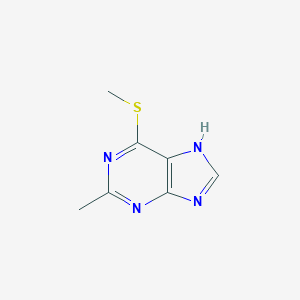
2-methyl-6-methylsulfanyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-methylsulfanyl-7H-purine is a heterocyclic compound that belongs to the purine family. The chemical formula of this compound is C7H8N4S, and it has a molecular weight of 180.23 g/mol. This compound is also known as 6-methylthio-2-methylpurine or 6-MMP.
Mecanismo De Acción
The mechanism of action of 2-methyl-6-methylsulfanyl-7H-purine is not fully understood. However, it is believed to act as an antagonist of adenosine receptors, particularly the A1 and A2A receptors. It has been shown to inhibit the binding of adenosine to these receptors, thereby reducing the effects of adenosine in the body.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, leading to increased alertness and cognitive function. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-6-methylsulfanyl-7H-purine in lab experiments is its stability and ease of handling. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-6-methylsulfanyl-7H-purine. One area of interest is its potential as a therapeutic agent for various diseases, including Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of attention deficit hyperactivity disorder (ADHD). Further research is also needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion:
In conclusion, this compound is a heterocyclic compound with various applications in scientific research. Its synthesis method is well established, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, it remains a valuable tool for researchers in various fields. Further research is needed to fully understand its potential as a therapeutic agent and cognitive enhancer.
Métodos De Síntesis
The synthesis of 2-methyl-6-methylsulfanyl-7H-purine can be achieved by various methods. One of the most commonly used methods is the reaction of 6-chloropurine with methyl mercaptan in the presence of a base such as potassium carbonate. The reaction yields 6-methylthiopurine, which is then further methylated using methyl iodide to produce this compound.
Aplicaciones Científicas De Investigación
2-methyl-6-methylsulfanyl-7H-purine has various applications in scientific research. It is used as a standard reference compound in high-performance liquid chromatography (HPLC) for the analysis of caffeine and related compounds. It is also used as a substrate for the enzyme xanthine oxidase in the study of purine metabolism.
Propiedades
Número CAS |
1008-47-5 |
|---|---|
Fórmula molecular |
C7H8N4S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
2-methyl-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-4-10-6-5(8-3-9-6)7(11-4)12-2/h3H,1-2H3,(H,8,9,10,11) |
Clave InChI |
BXIODMKZAUYUKD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)SC)NC=N2 |
SMILES canónico |
CC1=NC2=C(C(=N1)SC)NC=N2 |
Sinónimos |
2-Methyl-6-(methylthio)-1H-purine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




